molecular formula C16H15F2N5O2 B2510359 N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,4-difluorobenzamide CAS No. 899945-26-7

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,4-difluorobenzamide

Cat. No.: B2510359
CAS No.: 899945-26-7
M. Wt: 347.326
InChI Key: UAFQVGOCVFITGA-UHFFFAOYSA-N
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Description

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,4-difluorobenzamide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a tert-butyl group, and a difluorobenzamide moiety

Preparation Methods

The synthesis of N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,4-difluorobenzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl group: This can be achieved through alkylation reactions using tert-butyl halides.

    Attachment of the difluorobenzamide moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and inflammatory disorders.

    Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,4-difluorobenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. Specific pathways involved may include signal transduction, cell proliferation, and apoptosis.

Comparison with Similar Compounds

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,4-difluorobenzamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

  • N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2,3-dimethoxybenzamide
  • N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-2-fluorobenzamide

These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O2/c1-16(2,3)23-13-10(7-20-23)15(25)22(8-19-13)21-14(24)9-4-5-11(17)12(18)6-9/h4-8H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFQVGOCVFITGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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